N-(2-fluorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide N-(2-fluorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 893680-17-6
VCID: VC5824323
InChI: InChI=1S/C21H22FN3O5/c1-11-17(20(26)24-14-8-6-5-7-13(14)22)18(25-21(27)23-11)12-9-15(28-2)19(30-4)16(10-12)29-3/h5-10,18H,1-4H3,(H,24,26)(H2,23,25,27)
SMILES: CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=CC=CC=C3F
Molecular Formula: C21H22FN3O5
Molecular Weight: 415.421

N-(2-fluorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

CAS No.: 893680-17-6

VCID: VC5824323

Molecular Formula: C21H22FN3O5

Molecular Weight: 415.421

* For research use only. Not for human or veterinary use.

N-(2-fluorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide - 893680-17-6

Description

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step reactions. Common methods include:

  • Condensation Reactions: Involving the reaction of appropriate aldehydes with urea derivatives to form the pyrimidine ring.

  • Amidation: Attaching the 2-fluorophenyl group via an amidation reaction.

Synthesis Steps:

  • Preparation of Starting Materials: Synthesis of the necessary aldehydes and urea derivatives.

  • Formation of the Pyrimidine Ring: Condensation reaction to form the tetrahydropyrimidine core.

  • Introduction of the 2-Fluorophenyl Group: Amidation to attach the 2-fluorophenyl moiety.

Biological Activities

While specific biological activities of N-(2-fluorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide may not be extensively documented, compounds within this class often exhibit potential as:

  • Antimicrobial Agents: Due to their ability to interact with biological targets.

  • Anticancer Agents: Some tetrahydropyrimidines have shown promise in inhibiting cancer cell growth.

Biological Activity Data:

CompoundActivityTargetReference
Similar TetrahydropyrimidinesAntimicrobialBacterial cell wall
Tetrahydropyrimidine DerivativesAnticancerCell proliferation pathways

Research Findings

Research on N-(2-fluorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is limited, but studies on similar compounds suggest potential applications:

  • Pharmacokinetics: Understanding how these compounds are metabolized and distributed within the body is crucial for drug development.

  • Toxicity Studies: Evaluating the safety profile of these compounds is essential for further development.

Research Challenges:

  • Limited Data Availability: There is a need for more comprehensive studies on this specific compound.

  • Complex Synthesis: The multi-step synthesis process can be challenging and may require optimization.

CAS No. 893680-17-6
Product Name N-(2-fluorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Molecular Formula C21H22FN3O5
Molecular Weight 415.421
IUPAC Name N-(2-fluorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide
Standard InChI InChI=1S/C21H22FN3O5/c1-11-17(20(26)24-14-8-6-5-7-13(14)22)18(25-21(27)23-11)12-9-15(28-2)19(30-4)16(10-12)29-3/h5-10,18H,1-4H3,(H,24,26)(H2,23,25,27)
Standard InChIKey AOHQSRUPLSZKCU-UHFFFAOYSA-N
SMILES CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=CC=CC=C3F
Solubility not available
PubChem Compound 16800978
Last Modified Aug 17 2023

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